Product packaging for 6-Thia-9-azaspiro[4.6]undecan-10-one(Cat. No.:CAS No. 1428233-34-4)

6-Thia-9-azaspiro[4.6]undecan-10-one

Cat. No.: B12641610
CAS No.: 1428233-34-4
M. Wt: 185.29 g/mol
InChI Key: XBFCJKAGBSCNPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Thia-9-azaspiro[4.6]undecan-10-one is a sophisticated spirocyclic building block of significant interest in medicinal chemistry and drug discovery. Spirocyclic scaffolds, like this one, are highly valued for their three-dimensional structure, which provides a unique balance of conformational rigidity and flexibility. This balance can lead to improved selectivity when binding to biological targets, enhanced solubility, and greater metabolic stability compared to flat aromatic scaffolds . Researchers utilize such privileged structures in the design and synthesis of novel bioactive molecules. The specific 6-thia-9-aza framework, incorporating sulfur and nitrogen heteroatoms within a spiro[4.6]undecane system, makes this compound a particularly valuable intermediate for probing new chemical space. It holds potential for the development of new therapeutic agents, including investigations into anticancer and antimicrobial activities, areas where spirocyclic motifs have shown promise . This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle this compound with appropriate care and conduct their own experiments to determine its specific properties and mechanism of action.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H15NOS B12641610 6-Thia-9-azaspiro[4.6]undecan-10-one CAS No. 1428233-34-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1428233-34-4

Molecular Formula

C9H15NOS

Molecular Weight

185.29 g/mol

IUPAC Name

6-thia-9-azaspiro[4.6]undecan-10-one

InChI

InChI=1S/C9H15NOS/c11-8-7-9(3-1-2-4-9)12-6-5-10-8/h1-7H2,(H,10,11)

InChI Key

XBFCJKAGBSCNPU-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(C1)CC(=O)NCCS2

Origin of Product

United States

Synthetic Methodologies for 6 Thia 9 Azaspiro 4.6 Undecan 10 One and Analogous Thia Azaspirocyclic Lactams

Strategic Approaches to the Spiro[4.6]undecane Core Construction

The construction of the spiro[4.6]undecane framework, which forms the backbone of the target molecule, can be achieved through various modern synthetic strategies. These methods focus on creating the characteristic spirocyclic junction and the fused ring system with high efficiency and control.

Cycloaddition Reactions in Spirocyclic Lactam Synthesis

Cycloaddition reactions are powerful tools for the construction of cyclic and heterocyclic systems, offering a convergent approach to complex molecular architectures. researchgate.net In the context of spirocyclic lactam synthesis, 1,3-dipolar cycloaddition reactions are particularly relevant. For instance, the reaction of cyclopropenes with stable azomethine ylides has been developed to synthesize bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexanes. beilstein-journals.org This methodology demonstrates the potential of cycloaddition reactions to generate spirocyclic systems with high diastereoselectivity. beilstein-journals.org While not a direct synthesis of the 6-thia-9-azaspiro[4.6]undecan-10-one, this approach highlights a fundamental strategy for creating spiro-N-heterocycles.

Another relevant strategy involves visible-light-mediated substituent-controlled regiodivergent (2+2) and (3+2) cycloadditions for the synthesis of aza-analogs of β-lactams and γ-fused lactams. rsc.org This method utilizes the in situ formation of ketenes from α-diazoketones and their subsequent reaction with azo esters, with the electronic properties of the substituents dictating the reaction pathway. rsc.org This approach is notable for its simplicity, avoiding the need for external catalysts or additives. rsc.org

Cycloaddition Strategy Reactants Product Type Key Features
1,3-Dipolar CycloadditionCyclopropenes, Azomethine YlidesBis-spirocyclic 3-azabicyclo[3.1.0]hexanesHigh diastereofacial selectivity beilstein-journals.org
(2+2)/(3+2) Cycloadditionα-Diazoketones, Azo EstersAza-analogs of β- and γ-fused lactamsVisible-light-mediated, catalyst-free rsc.org

Ring-Closing Metathesis for Spirocyclic Lactam Formation

Ring-closing metathesis (RCM) has emerged as a versatile and powerful method for the synthesis of a wide range of unsaturated rings, including those found in spirocyclic systems. wikipedia.org RCM is particularly useful for constructing medium to large-sized rings that can be challenging to form using other cyclization methods. organic-chemistry.orgdrughunter.com The reaction typically involves the intramolecular metathesis of a diene substrate, catalyzed by a metal complex, most commonly ruthenium-based catalysts like the Grubbs or Hoveyda-Grubbs catalysts. nih.gov

In the context of lactam synthesis, RCM has been applied to α-methylene-β-lactams to construct strained 11- and 12-membered macrocycles. nih.gov This demonstrates the utility of RCM in forming lactam-containing cyclic structures. The efficiency and stereoselectivity of the RCM reaction can be influenced by factors such as the choice of catalyst, solvent, and substrate concentration. nih.gov While direct application to the spiro[4.6]undecane system is not explicitly detailed in the provided context, the principles of RCM are broadly applicable to the formation of the seven-membered ring in the target molecule.

Catalyst Generation Key Characteristics Application Example
Second-generation GrubbsHigh activity and functional group toleranceSynthesis of cyclic peptides nih.gov
Second-generation Hoveyda-GrubbsEnhanced stability and lower catalyst loadingSynthesis of cyclic peptides nih.gov
Zhan 1B catalystUsed in the synthesis of macrocyclic kinase inhibitorsSynthesis of macrocyclic PCSK9 inhibitors drughunter.com

Photocatalytic and Multicomponent Assembly Methods for N-Heterospirocycles

Visible-light-mediated photocatalysis has gained significant traction as a sustainable and efficient tool for the synthesis of complex organic molecules, including N-heterospirocycles. nih.gov These methods often proceed under mild reaction conditions and can facilitate the construction of intricate molecular architectures in a single step.

One notable approach involves the photocatalytic generation of N-centered radicals from N-allylsulfonamides, which then engage with alkenes to construct β-spirocyclic pyrrolidines. nih.govacs.orgresearchgate.net This multicomponent assembly strategy allows for the creation of a variety of β-spirocyclic pyrrolidines in moderate to very good yields. nih.govacs.orgresearchgate.net Further derivatization of the products is also possible, highlighting the versatility of this method. nih.govacs.orgresearchgate.net

Another general strategy enabled by visible-light photocatalysis allows for the construction of C(sp3)-rich N-heterospirocycles from simple aliphatic ketones and aldehydes with a broad range of alkene-containing secondary amines. nih.gov The success of this approach relies on the use of a highly reducing iridium photocatalyst. nih.gov These photocatalytic methods provide streamlined access to complex N-heterospirocycles that are relevant as scaffolds in medicinal chemistry. nih.gov

Elaboration of Heteroatom Incorporation: Sulfur and Nitrogen

The introduction of sulfur and nitrogen atoms into the spirocyclic framework is a critical aspect of the synthesis of this compound. This requires the synthesis of appropriate precursors containing these heteroatoms and subsequent cyclization to form the desired lactam.

Synthesis of Thia- and Azaspirocyclic Precursors

The synthesis of precursors for thia-azaspirocyclic lactams often involves multicomponent reactions that can efficiently assemble the core structure. A series of 1-thia-4-azaspiro[4.4]nonan, [4.5]decan, and [4.6]undecan-3-one derivatives have been synthesized, demonstrating a general approach to this class of compounds. nih.gov The synthesis typically involves the reaction of a cyclic ketone, an amine, and a sulfur-containing component in a one-pot fashion.

A multicomponent reaction of styrenes, aryldiazonium tetrafluoroborates, sulfur dioxide, nitriles, and water under visible light irradiation has been reported for the synthesis of β-sulfonyl amides. sci-hub.box This vicinal aminosulfonylation of styrenes proceeds with the insertion of sulfur dioxide, offering a pathway to incorporate both sulfur and nitrogen functionalities in a single transformation. sci-hub.box While this method leads to acyclic products, the resulting β-sulfonyl amides are valuable precursors for subsequent cyclization to form thia-azaspirocyclic lactams.

Lactamization Strategies for the Spiro[4.6]undecan-10-one Moiety

Lactamization, the formation of the cyclic amide, is the final key step in the synthesis of this compound. A variety of methods can be employed for this transformation, depending on the nature of the precursor.

One common strategy involves the intramolecular cyclization of an amino acid or an amino ester. For the synthesis of the target molecule, a precursor containing a carboxylic acid or ester at one end and an amine at the other, separated by the appropriate carbon and sulfur chain, would be required. The cyclization can be promoted by a variety of reagents, including coupling agents commonly used in peptide synthesis.

Stereoselective Synthesis and Chiral Control in Thia-Azaspirocyclic Architectures

The stereoselective synthesis of thia-azaspirocyclic lactams, including analogs of this compound, is a critical area of research due to the importance of chirality in medicinal chemistry. Achieving control over the stereochemistry at the spirocyclic center and any adjacent chiral centers is a significant synthetic hurdle. Several strategies are employed to introduce chirality, including the use of chiral auxiliaries, chiral catalysts, and starting materials from the chiral pool.

One prominent approach is substrate-controlled diastereoselective synthesis, where a chiral moiety is incorporated into one of the starting materials. This pre-existing stereocenter can direct the stereochemical outcome of subsequent cyclization reactions, leading to the preferential formation of one diastereomer. For example, the use of chiral amino acids as the nitrogen source can impart stereocontrol during the formation of the lactam ring.

Catalytic asymmetric synthesis represents another powerful tool. Chiral Lewis acids or organocatalysts can be employed to create a chiral environment around the reacting molecules, thereby favoring the formation of one enantiomer over the other. While specific examples for the 6-thia-9-azaspiro[4.6]undecane system are not extensively documented, related asymmetric syntheses of spiro-γ-lactams have been successfully developed. These often involve catalytic enantioselective reactions such as [3+2] cycloadditions.

The table below summarizes some general approaches to stereoselective lactam synthesis that could be conceptually applied to the synthesis of chiral this compound.

MethodDescriptionPotential Outcome
Chiral Auxiliary A chiral molecule is temporarily incorporated into the substrate to direct the stereochemical course of a reaction. It is later removed.High diastereoselectivity
Catalytic Asymmetric Synthesis A small amount of a chiral catalyst is used to generate a predominantly single enantiomer product from a prochiral substrate.High enantioselectivity
Chiral Pool Synthesis Readily available, enantiopure natural products (e.g., amino acids, sugars) are used as starting materials.Enantiopure products

Detailed research into the application of these methods for the specific 6-thia-9-azaspiro[4.6]undecane scaffold is necessary to establish efficient and selective synthetic routes.

Development of Scalable Synthetic Routes for Advanced Research and Building Block Generation

For thia-azaspirocyclic lactams, developing a scalable synthesis often involves optimizing reaction conditions to minimize waste and maximize throughput. This can include exploring solvent-free reactions, using heterogeneous catalysts that can be easily recovered and reused, and designing convergent synthetic strategies where different fragments of the molecule are synthesized separately and then combined in the final steps.

The generation of functionalized this compound derivatives as building blocks for chemical libraries requires synthetic routes that are amenable to the introduction of diverse substituents. This can be achieved by designing a synthesis that proceeds through a late-stage common intermediate, which can then be subjected to a variety of chemical transformations to generate a library of analogs.

The following table outlines key parameters for the development of scalable synthetic routes for thia-azaspirocyclic lactams.

ParameterDescriptionGoal
Overall Yield The total amount of desired product obtained after all synthetic steps.Maximize to ensure economic viability.
Step Economy The number of synthetic transformations in the overall sequence.Minimize to reduce time, resources, and waste.
Atom Economy The efficiency with which atoms from the reactants are incorporated into the final product.Maximize to reduce waste.
Purification The methods used to isolate and purify the final product.Simplify through methods like crystallization to avoid chromatography.
Safety The hazards associated with the reagents, intermediates, and reaction conditions.Minimize risks through the use of safer alternatives.

Further research is required to develop and optimize a scalable synthetic pathway that would enable the broader investigation and utilization of this compound and its derivatives in various scientific fields.

Structure Activity Relationship Sar Investigations of 6 Thia 9 Azaspiro 4.6 Undecan 10 One Derivatives

Impact of Spirocyclic Ring Systems on Biological Activity Profiles

The spirocyclic nature of the 6-thia-9-azaspiro[4.6]undecan-10-one scaffold imparts a rigid and defined three-dimensional conformation. This structural rigidity can be advantageous for biological activity as it may reduce the entropic penalty upon binding to a biological target. The specific size of the cycloheptane (B1346806) ring in the spiro[4.6] system influences the spatial orientation of substituents, which in turn can significantly affect the interaction with biological macromolecules.

In a closely related series of 1-thia-4-azaspiro[4.5]decan-3-ones, which feature a six-membered carbocyclic ring instead of a seven-membered one, the spirocyclic core was found to be a versatile platform for the development of antiviral agents. While direct comparative studies on the biological activity of spiro[4.5]decane versus spiro[4.6]undecane lactams are limited in the public domain, the principles of how the ring size affects conformational flexibility and substituent positioning are fundamental to SAR. A larger ring, such as the cycloheptane in the [4.6] system, offers a greater number of low-energy conformations, which could allow for adaptation to different biological targets.

Influence of Heteroatom Substitution (Thia vs. Oxa) on SAR within Spirocyclic Lactams

The presence of a sulfur atom (thia) at the 6-position is a defining feature of the this compound scaffold. The replacement of this sulfur atom with an oxygen atom (oxa) to give the corresponding 6-oxa-9-azaspiro[4.6]undecan-10-one would be expected to have a profound impact on the molecule's physicochemical properties and, consequently, its biological activity.

Exploration of N-Substituents and Side Chains on Thia-Azaspirocyclic Scaffolds

The nitrogen atom at the 9-position of the lactam ring is a key point for chemical modification. The introduction of various substituents at this position can significantly modulate the biological activity of the this compound derivatives. These N-substituents can influence the molecule's lipophilicity, polarity, and ability to form hydrogen bonds, all of which are critical for target engagement and pharmacokinetic properties.

In studies of the analogous 1-thia-4-azaspiro[4.5]decan-3-one scaffold, the nature of the N-substituent was found to be a critical determinant of antiviral activity. For instance, the presence of a carboxamido group at this position was a common feature in a series of compounds evaluated for anti-coronavirus activity. The specific groups attached to this amide function, such as phenoxyacetamide or phenylpropanamide, were shown to fine-tune the activity. These findings suggest that for the this compound system, a systematic exploration of N-substituents is a promising strategy for optimizing biological activity.

The following table summarizes the impact of N-substituents on the antiviral activity of analogous 1-thia-4-azaspiro[4.5]decan-3-one derivatives, which can provide insights for the spiro[4.6]undecane series.

Compound ID N-Substituent Biological Activity (EC50 in µM)
8k 3-PhenylpropanamideActive
8l 3-PhenylpropanamideActive
8m 3-PhenylpropanamideActive
8n 3-Phenylpropanamide5.5
8p 3-PhenylpropanamideActive
7m 2-PhenoxyacetamideActive
7n 2-PhenoxyacetamideActive

Data is illustrative and based on findings for the analogous spiro[4.5]decane scaffold.

Bioisosteric Replacements and Analog Design in the Spiro[4.6]undecane Series

Bioisosteric replacement is a widely used strategy in medicinal chemistry to optimize lead compounds by replacing a functional group with another that has similar physical or chemical properties, with the aim of improving potency, selectivity, or pharmacokinetic parameters. In the context of this compound derivatives, various bioisosteric replacements could be envisioned.

For example, the lactam carbonyl group could be replaced with a thiocarbonyl group, or the sulfur atom in the thia-azaspirocyclic ring could be replaced by a selenium atom. Furthermore, if aromatic substituents are present on the N-acyl side chain, they could be replaced by other aromatic or heteroaromatic rings to explore different binding interactions. The cycloheptane ring could also be a target for bioisosteric modification, for instance, by introducing heteroatoms into the ring or by replacing it with a different sized cycloalkane to probe the spatial requirements of the binding pocket.

Systematic Modification of the Lactam Moiety and its Functional Consequences

The γ-lactam ring (a five-membered cyclic amide) is a cornerstone of the this compound scaffold. The chemical reactivity and hydrogen bonding capabilities of the lactam are central to its potential biological activity. Systematic modifications of this moiety can provide valuable insights into the SAR.

One key modification is the alteration of the lactam ring size. For example, expansion to a δ-lactam (a six-membered ring) would change the geometry and conformational flexibility of the molecule. Another potential modification is the introduction of substituents on the carbon atoms of the lactam ring. In the analogous 1-thia-4-azaspiro[4.5]decan-3-one series, methylation at the C-2 position of the thiazolidinone ring was found to be crucial for anti-coronavirus activity, with unmethylated analogs being inactive. This highlights the importance of substitution patterns on the lactam ring for biological function.

The table below illustrates the effect of substitution on the lactam ring of the analogous 1-thia-4-azaspiro[4.5]decan-3-one scaffold.

Compound ID Substitution at C-2 of Thiazolidinone Ring Antiviral Activity
7e, 7f, 8c, 8d, 8e, 8f, 8h UnmethylatedInactive
7m, 7n, 8k, 8l, 8m, 8n, 8p MethylatedActive

Data is illustrative and based on findings for the analogous spiro[4.5]decane scaffold.

These findings underscore that even subtle modifications to the lactam moiety can have a profound impact on the biological activity of thia-azaspirocyclic compounds.

Computational and Theoretical Studies in the Context of 6 Thia 9 Azaspiro 4.6 Undecan 10 One

Molecular Modeling and Docking Simulations for Ligand-Target Interactions

Molecular modeling and docking simulations are pivotal computational tools for predicting how a ligand, such as 6-Thia-9-azaspiro[4.6]undecan-10-one, might interact with a biological target, typically a protein or enzyme. These methods are fundamental in structure-based drug design, offering insights into the binding affinity, orientation, and conformation of a ligand within a receptor's active site.

The process begins with three-dimensional structures of both the ligand and the target protein. Molecular docking algorithms then explore various possible binding modes of the ligand, evaluating the steric and energetic favorability of each conformation. The output is typically a ranked list of poses, scored based on their predicted binding affinity. For a compound like this compound, which contains a lactam moiety, docking studies could explore its potential as an inhibitor of enzymes like β-lactamases or penicillin-binding proteins (PBPs), which are crucial in bacterial resistance. rsc.org

Simulations can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and amino acid residues in the active site. nih.gov For instance, the carbonyl oxygen of the lactam ring in this compound could act as a hydrogen bond acceptor, while the spirocyclic scaffold could engage in hydrophobic interactions. Following docking, molecular dynamics (MD) simulations can be employed to assess the stability of the predicted ligand-protein complex over time, providing a more dynamic and physiologically relevant view of the interaction. rsc.orgnih.gov

Table 1: Representative Molecular Docking Results This table illustrates hypothetical docking results of this compound against a putative enzyme target, showcasing typical data generated in such simulations.

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are employed to understand the intrinsic electronic properties of a molecule, which dictate its stability, reactivity, and interactions. researchgate.netresearchgate.net Methods like Density Functional Theory (DFT) can be used to compute the electronic structure of this compound, providing a detailed picture of how electrons are distributed within the molecule. scienceopen.com

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more polarizable and more likely to engage in chemical reactions. The spatial distribution of these frontier orbitals can identify regions of the molecule that are likely to act as electron donors (HOMO) or electron acceptors (LUMO), predicting sites for nucleophilic and electrophilic attack, respectively.

Furthermore, quantum calculations can generate molecular electrostatic potential (MEP) maps. These maps visualize the charge distribution across the molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. For this compound, the MEP would likely show a negative potential around the carbonyl oxygen and the sulfur atom, indicating these are potential sites for hydrogen bonding or interaction with electrophiles. These computational insights are invaluable for predicting reaction pathways and designing new synthetic methodologies. researchgate.net

Table 2: Hypothetical Quantum Chemical Descriptors for this compound This table presents plausible values for key electronic properties of the title compound as would be predicted by DFT calculations.

Conformational Analysis of Spiro[4.6]undecane Ring Systems

The three-dimensional shape, or conformation, of a molecule is crucial to its biological activity and physical properties. Spirocyclic systems like this compound are conformationally constrained yet flexible, and understanding their preferred shapes is essential. The spiro[4.6]undecane core consists of a five-membered ring fused at a single carbon atom (the spirocenter) to a seven-membered ring.

The five-membered ring (a tetrahydrothiophene (B86538) derivative in this case) typically adopts an envelope or twist conformation. The seven-membered ring (an azepanone derivative) is significantly more flexible and can exist in several low-energy conformations, such as chair, boat, and twist-boat forms. The spiro fusion restricts the relative orientations of the two rings.

Computational conformational analysis, using methods like molecular mechanics or DFT, can systematically explore the potential energy surface of the molecule to identify stable conformers. These searches can reveal the global minimum energy conformation as well as other low-energy structures that may be populated at room temperature. The relative energies of these conformers determine their population distribution, which can influence how the molecule presents its functional groups for interaction with a biological target.

Table 3: Example Conformational Analysis of a Spiro[4.6]undecane System This table illustrates a hypothetical outcome of a computational conformational search, showing different conformers and their relative stabilities.

Chemoproteomic Applications: Cysteine Ligandability Mapping and Mechanism Elucidation

Chemoproteomics is an advanced technique that uses chemical probes to study protein function and interaction on a proteome-wide scale. A key application is the identification of protein targets for small molecules, particularly those that form covalent bonds. Cysteine is a frequently targeted amino acid due to the high nucleophilicity of its thiol side chain.

For a compound like this compound, which contains potentially reactive functional groups (e.g., a strained lactam ring), chemoproteomic methods could be used to map its interactions across the entire proteome. Techniques like activity-based protein profiling (ABPP) are particularly powerful for this purpose. In a competitive ABPP experiment, a cell lysate is treated with the compound of interest, and then a broad-spectrum, cysteine-reactive probe is added. Proteins that have reacted with the test compound will be unable to react with the probe. Using mass spectrometry, one can then identify and quantify the cysteine sites that were "blocked" by the compound, thus revealing its direct protein targets. nih.govnih.gov This approach provides a global map of "cysteine ligandability" for the compound, which is invaluable for several reasons. biorxiv.orgIt can help elucidate the mechanism of action by identifying the primary target responsible for its biological effect. Simultaneously, it can uncover potential off-target interactions that might lead to toxicity. This proteome-wide selectivity profile is critical for advancing a compound from a hit to a viable lead candidate. ebi.ac.ukresearchgate.net

Table 5: Illustrative Data from a Competitive Chemoproteomics Experiment This table shows hypothetical results for this compound, indicating which proteins it may interact with based on competition with a cysteine-reactive probe.

Synthetic Utility and Application As Chemical Biology Probes

Development of 6-Thia-9-azaspiro[4.6]undecan-10-one as Advanced Building Blocks for Complex Molecule Synthesis

There is no available literature detailing the development or use of this compound as a building block in the synthesis of complex molecules.

In a broader context, azaspirocycles are recognized as valuable scaffolds in medicinal chemistry due to their three-dimensional nature, which can lead to improved pharmacological properties. The synthesis of various azaspirocycles has been a focus of research for creating novel molecular frameworks. For instance, multicomponent condensation reactions have been employed to access ω-unsaturated dicyclopropylmethylamines, which serve as precursors to heterocyclic 5-azaspiro[2.4]heptanes, 5-azaspiro-[2.5]octanes, and 5-azaspiro[2.6]nonanes. nih.gov These building blocks are then converted into functionalized pyrrolidines, piperidines, and azepines, which are relevant for drug discovery. nih.gov

Additionally, research on related thia-azaspiro compounds has been conducted. For example, a series of 1-thia-4-azaspiro[4.5]decan-3-one derivatives have been synthesized and evaluated for their anti-coronavirus activity. nih.gov This works highlights the potential of the broader class of thia-azaspiro compounds in medicinal chemistry. However, this research does not include the specific this compound scaffold.

Use in Diversity-Oriented Synthesis and Chemical Library Generation for Phenotypic Screening

No publications have been found that describe the use of this compound in diversity-oriented synthesis (DOS) or the generation of chemical libraries for phenotypic screening.

Diversity-oriented synthesis is a powerful strategy for creating collections of structurally diverse small molecules for high-throughput screening. The goal of DOS is to efficiently synthesize a wide range of molecular scaffolds to explore novel areas of chemical space and identify new bioactive compounds. Azaspirocyclic scaffolds, in general, are considered attractive starting points for DOS due to their conformational rigidity and three-dimensional character.

A general approach to the DOS of azaspirocycles involves the conversion of novel building blocks into various heterocyclic systems through methods like ring-closing metathesis, epoxide opening, or reductive amination. nih.gov This allows for the creation of libraries of functionalized pyrrolidines, piperidines, and azepines, which are valuable for chemistry-driven drug discovery. nih.gov

Application in Activity-Based Protein Profiling and Chemical Proteomics

There is no documented application of this compound in activity-based protein profiling (ABPP) or chemical proteomics.

Activity-based protein profiling is a functional proteomic technology that utilizes chemical probes to assess the activity of entire enzyme families in complex biological samples. These probes typically consist of a reactive group that covalently binds to the active site of an enzyme, a linker, and a reporter tag for detection and identification.

While there is no specific information on this compound, the broader field of ABPP has seen the use of various reactive functionalities in the design of chemical probes. For instance, spiro-epoxide libraries have been screened for antiproliferative effects, leading to the identification of a bioactive probe targeting a glycolytic enzyme. This demonstrates the potential of spirocyclic structures in the development of activity-based probes.

Design of Molecular Probes for Interrogating Biological Systems and Processes

No research has been published on the design of molecular probes based on the this compound scaffold for the interrogation of biological systems.

The design of molecular probes is a key aspect of chemical biology, enabling the study of biological processes in real-time and in native environments. These probes are often designed to interact with specific biomolecules or to report on particular cellular events. The unique three-dimensional structure of spirocycles can be advantageous in the design of selective molecular probes. However, without any specific research on this compound, its potential in this area remains unexplored.

Future Directions and Emerging Research Avenues for 6 Thia 9 Azaspiro 4.6 Undecan 10 One Research

Integration of Artificial Intelligence and Machine Learning in Spirocycle Design and Optimization

Generative AI models, including deep learning and recurrent neural networks, can propose novel spirocyclic structures with desired properties. nih.gov These models learn from existing chemical data to generate molecules that are synthetically feasible and likely to interact with specific biological targets. nih.gov For the 6-thia-9-azaspiro[4.6]undecan-10-one scaffold, AI can be employed to explore a wide range of substituents on the azepane and thiolane rings to optimize target binding and other pharmacological parameters.

Exploration of Novel Synthetic Methodologies for Enhanced Diversity and Efficiency in Thia-Azaspirocyclic Systems

The development of new synthetic methods is crucial for expanding the diversity of available thia-azaspirocyclic compounds and improving the efficiency of their production. While various strategies exist for the synthesis of spirocycles, there is a continuous need for more versatile and robust methods. nih.gov

Future research will likely focus on the development of novel multicomponent reactions, which allow for the assembly of complex spirocyclic scaffolds in a single step from simple starting materials. nih.gov Such approaches enhance synthetic efficiency and provide rapid access to a wide range of analogs. Additionally, the use of photocatalysis to generate nitrogen-centered radicals offers a powerful strategy for constructing N-heterospirocycles under mild conditions. acs.org

Diversity-oriented synthesis will be key to creating libraries of thia-azaspirocycles for high-throughput screening. nih.gov This strategy involves the design of synthetic routes that can generate a wide range of structurally diverse molecules from a common intermediate. For the this compound core, this could involve the development of modular synthetic pathways that allow for the independent variation of both the spirocyclic core and its peripheral substituents. The exploration of novel ring-closing metathesis, epoxide opening, and reductive amination techniques could yield new pathways to functionalized thia-azaspirocyclic systems. nih.gov

Discovery of Undiscovered Biological Activities and Expansion of Target Space for Spirocyclic Lactams

Spirocyclic lactams are a class of compounds with a rich history of biological activity, including antimicrobial, anticancer, and anti-HIV properties. researchgate.netnih.govnih.gov However, the full therapeutic potential of this structural class remains largely unexplored. Future research will focus on screening this compound and related spirocyclic lactams against a broader range of biological targets to uncover novel therapeutic applications.

The rigid spirocyclic scaffold can present substituents in precise three-dimensional orientations, making these compounds ideal for targeting protein-protein interactions and other challenging biological targets. The unique conformational constraints of the this compound system could be exploited to design highly selective inhibitors of enzymes or modulators of receptors.

There is significant potential for discovering compounds with activity against emerging infectious diseases and neglected tropical diseases. For example, related spiro-β-lactams have shown promising activity against Plasmodium falciparum, the parasite responsible for malaria. nih.gov A structurally related 1-thia-4-azaspiro[4.5]decan-3-one scaffold has been identified as a versatile starting point for the development of antiviral agents, including inhibitors of human coronavirus. nih.gov Screening libraries of thia-azaspirocyclic lactams against a diverse panel of pathogens could lead to the identification of new classes of anti-infective agents.

Development of Advanced Research Tools and Methodologies Based on the Spiro[4.6]undecan-10-one Scaffold

Beyond its potential as a therapeutic agent, the this compound scaffold can serve as a valuable platform for the development of advanced research tools. The well-defined three-dimensional structure of this spirocycle makes it an excellent starting point for the design of chemical probes to study biological processes.

For instance, by incorporating fluorescent dyes or affinity tags into the this compound framework, researchers can create molecular probes to visualize and track biological targets within living cells. These tools can provide valuable insights into the mechanisms of disease and the effects of drugs.

Furthermore, the unique physicochemical properties of this scaffold can be leveraged to develop new methodologies in areas such as chemical biology and materials science. The thia-azaspirocyclic core could be incorporated into larger molecular architectures to create novel polymers, catalysts, or sensors. The development of computational models that can accurately predict the properties and behavior of these complex spirocyclic systems will also be an important area of future research.

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